10-trans-Atorvastatin Acetonide tert-Butyl Ester
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Overview
Description
10-trans-Atorvastatin Acetonide tert-Butyl Ester is a chemical compound used as an intermediate in the preparation of Atorvastatin, a selective and competitive HMG-CoA reductase inhibitor. Atorvastatin is widely known for its ability to lower blood lipids and is commonly used in the treatment of hypercholesterolemia and prevention of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-trans-Atorvastatin Acetonide tert-Butyl Ester involves multiple steps, starting from the appropriate precursors. The compound is typically synthesized through a series of organic reactions, including esterification and acetonide formation. The reaction conditions often involve the use of solvents such as dichloromethane, DMSO, and chloroform, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for further use in the synthesis of Atorvastatin .
Chemical Reactions Analysis
Types of Reactions
10-trans-Atorvastatin Acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in various substituted analogs of the compound .
Scientific Research Applications
10-trans-Atorvastatin Acetonide tert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Atorvastatin and its impurities, facilitating the study of statin drugs and their derivatives.
Biology: Employed in research to understand the biological pathways and mechanisms of HMG-CoA reductase inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of cholesterol-lowering medications.
Industry: Utilized in the pharmaceutical industry for the large-scale production of Atorvastatin and related compounds.
Mechanism of Action
The mechanism of action of 10-trans-Atorvastatin Acetonide tert-Butyl Ester is primarily related to its role as an intermediate in the synthesis of Atorvastatin. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the blood, thereby reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
Atorvastatin Impurity AT10: Another intermediate in the synthesis of Atorvastatin, similar in structure to 10-trans-Atorvastatin Acetonide tert-Butyl Ester.
Uniqueness
This compound is unique due to its specific structure, which makes it an essential intermediate in the synthesis of Atorvastatin. Its ability to undergo various chemical reactions and form different derivatives adds to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-[(4S,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ZWXJPIIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675640 |
Source
|
Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-90-0 |
Source
|
Record name | tert-Butyl [(4S,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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